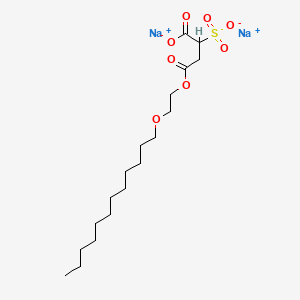
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a nitropyridinyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Nitropyridinyl Group: The nitropyridinyl group can be attached through a nucleophilic aromatic substitution reaction involving the corresponding nitropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow synthesis allows for better control of reaction conditions, minimizing the formation of by-products and improving safety, especially for highly exothermic reactions .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole involves its interaction with specific molecular targets. The nitropyridinyl group can participate in hydrogen bonding and π-π interactions with target proteins, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The isoxazole ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
類似化合物との比較
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar nitropyridine moiety but different overall structure.
Uniqueness
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole is unique due to the combination of its dichlorophenyl, methyl, and nitropyridinyl groups attached to the isoxazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research.
特性
分子式 |
C16H11Cl2N3O4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-5-methyl-4-[(5-nitropyridin-2-yl)oxymethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-9-11(8-24-14-6-5-10(7-19-14)21(22)23)16(20-25-9)15-12(17)3-2-4-13(15)18/h2-7H,8H2,1H3 |
InChIキー |
VDSSRLCSBFWAKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


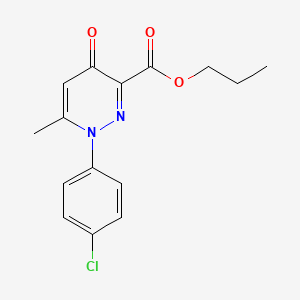

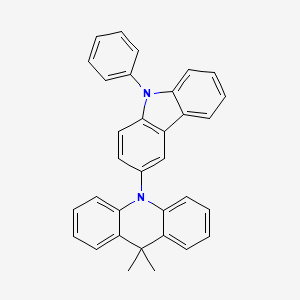
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
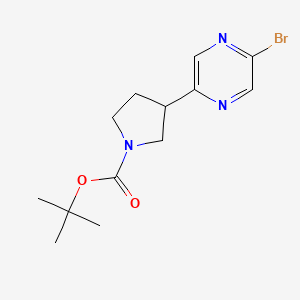

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
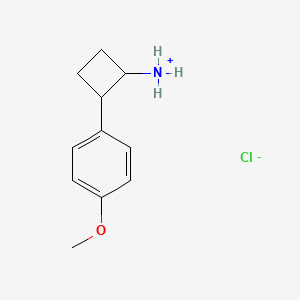
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
